7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Historical Context and Development
The pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (PTP) scaffold emerged in the late 20th century as part of efforts to develop adenosine receptor antagonists with improved selectivity and pharmacokinetic properties. Early work focused on modifying the core structure of purine-like molecules, leading to the discovery that replacing the imidazole ring of xanthine derivatives with pyrazole and triazole rings enhanced affinity for adenosine A~2A~ and A~3~ receptors. The specific compound 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine represents a later innovation, where phenyl and thiophene substituents were introduced at the 7- and 2-positions, respectively, to optimize receptor binding and solubility.
The evolution of this scaffold was driven by the need to balance potency with drug-like properties. Initial PTP derivatives suffered from high molecular weight (>400 Da) and poor aqueous solubility, prompting structural simplifications such as ring contraction and substituent modulation. For example, replacing the pyrazole ring with a pyrimidine moiety reduced steric hindrance while maintaining planar aromaticity, a critical feature for receptor interaction.
Significance in Heterocyclic Chemistry Research
Pyrazolo-triazolo-pyrimidines occupy a unique niche in heterocyclic chemistry due to their dual role as pharmacological tools and synthetic challenges. Their tricyclic architecture combines three heterocyclic systems—pyrazole, triazole, and pyrimidine—each contributing distinct electronic and steric properties. This complexity makes them ideal substrates for studying regioselective functionalization and ring-opening reactions.
Recent studies have highlighted their utility in cancer research, where derivatives like 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine exhibit cytotoxicity against breast and cervical cancer cells (IC~50~ = 7.01–48.28 µM) by inhibiting the EGFR/AKT pathway. Such findings underscore the scaffold’s versatility beyond adenosine receptor modulation, positioning it as a valuable template for multitarget drug discovery.
Architectural Features of the Tricyclic Scaffold
The compound’s structure features a fused pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine core, with a phenyl group at position 7 and a thiophene ring at position 2. Key architectural characteristics include:
- Planar Aromatic System : X-ray crystallography reveals near-planarity in the tricyclic core, with dihedral angles of 45.1° and 9.6° between the central scaffold and the bromophenyl/pyridinyl substituents in related analogs. This planarity facilitates π-π stacking interactions with biological targets.
- Electron Delocalization : Short C–N bond lengths (1.28–1.32 Å) in the triazole and pyrimidine rings indicate significant electron delocalization, enhancing thermal and chemical stability.
- Substituent Effects : The thiophene moiety at position 2 introduces sulfur-based hydrogen-bonding capabilities, while the phenyl group at position 7 modulates lipophilicity and steric bulk.
A comparative analysis of bond lengths in the tricyclic system is provided below:
| Bond Type | Length (Å) | Comparison to Standard Bonds |
|---|---|---|
| C–N (Triazole) | 1.31 | Shorter than single C–N (1.47 Å) |
| C–N (Pyrimidine) | 1.29 | Closer to double bond (C=N, 1.28 Å) |
| C–C (Pyrazole) | 1.39 | Aromatic C–C (1.40 Å) |
Taxonomic Position within Fused Heterocyclic Systems
Fused heterocyclic compounds are classified based on the number and type of rings, as well as the heteroatoms present. 7-Phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine belongs to the category of tricyclic fused systems with mixed heteroatoms, characterized by:
- Ring Composition : One pyrazole (5-membered, two nitrogen atoms), one triazole (5-membered, three nitrogen atoms), and one pyrimidine (6-membered, two nitrogen atoms).
- Fusion Pattern : Ortho-fusion between the pyrazole and triazole rings, and peri-fusion between the triazole and pyrimidine rings.
- Heteroatom Distribution : Nitrogen atoms at positions 1, 3, 4, 7, 8, and 9, creating a electron-deficient core that favors electrophilic substitution at the 2- and 5-positions.
This taxonomy places the compound within a broader family of bioactive fused heterocycles, including purines, pteridines, and benzodiazepines, but distinguishes it through its unique nitrogen-rich architecture.
Properties
IUPAC Name |
10-phenyl-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6S/c1-2-5-11(6-3-1)22-15-12(9-18-22)16-19-14(13-7-4-8-23-13)20-21(16)10-17-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDZEVLVPXJJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Overview
7-Phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications in chemistry, biology, medicine, and materials science, supported by detailed data and case studies.
Chemical Synthesis and Properties
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes:
- Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with a diketone or β-keto ester.
- Construction of the Triazole Ring : Cyclization of the pyrazole intermediate with an azide or nitrile derivative.
- Pyrimidine Ring Formation : Condensation of the triazole intermediate with an aldehyde or ketone followed by cyclization.
This compound's unique structure allows for various chemical modifications that can enhance its properties and applications.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for developing more complex molecules.
This compound has been investigated for its potential as a bioactive molecule with several promising biological activities:
- Anticancer Properties : Studies indicate that derivatives of this compound can inhibit tubulin polymerization in cancer cells. It has shown significant activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .
- Antimicrobial Activity : Research has highlighted its potential effectiveness against a range of microbial pathogens. The presence of the thiophene moiety may enhance its interaction with biological targets .
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its mechanism of action often involves interaction with specific molecular targets like enzymes and receptors, which can lead to inhibition or modulation of biological pathways .
Material Science
In materials science, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications .
Case Study 1: Anticancer Research
A study conducted on derivatives of this compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells. The derivatives were shown to disrupt microtubule dynamics leading to apoptosis .
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties found that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship was analyzed to optimize efficacy .
Mechanism of Action
The mechanism of action of 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of key substrates required for cell cycle progression .
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo-triazolo-pyrimidines, which exhibit diverse biological activities depending on substituents. Below is a systematic comparison with structurally and functionally related analogs:
Substituent Effects on Adenosine Receptor Affinity
Key Findings :
- Thiophene vs. Furan : The target compound’s thiophene substituent may enhance π-π stacking interactions compared to furan analogs like SCH58261, though direct affinity data are pending .
- Hydrophilic Modifications : Hydroxyl (ZM241385) or methoxy (SCH442416) groups at the para-position of the phenyl ring improve A2AAR affinity and solubility via hydrogen bonding .
- Covalent Antagonists : Fluorosulfonyl derivatives (e.g., FSPTP) enable irreversible A2AAR binding, a feature absent in the target compound .
Kinase Inhibition and Anticancer Activity
Pyrazolo-triazolo-pyrimidines also inhibit cyclin-dependent kinase 2 (CDK2):
Key Findings :
- The target compound’s thiophene group may alter kinase binding kinetics compared to bromophenyl or pyridyl analogs, but cytotoxic data are lacking .
Biological Activity
The compound 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrazolo-triazolo-pyrimidine framework fused with a thiophene moiety. The synthesis typically involves multi-step reactions starting from simpler precursors through cyclization and condensation reactions. The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivative + diketone | Formation of pyrazole ring |
| 2 | Cyclization | Pyrazole intermediate + azide | Formation of triazole ring |
| 3 | Condensation | Triazole + aldehyde | Formation of pyrimidine ring |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit significant cytotoxic activity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 45 to 97 nM.
- HCT-116 (colon cancer) : IC50 values between 6 to 99 nM.
- HepG-2 (liver cancer) : Moderate activity with IC50 values from 48 to 90 nM.
These findings suggest that the compound may act as a selective inhibitor of cancer cell proliferation, potentially through mechanisms involving cell cycle disruption and apoptosis induction .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Interaction : Studies indicate that derivatives show affinity for A(2A) receptors in the low nanomolar range. This interaction may play a role in modulating signaling pathways related to cell growth and survival .
- Enzyme Inhibition : The compound has been explored as an inhibitor of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. Inhibition of CDK2 has been linked to selective targeting of tumor cells .
- DNA Intercalation : Preliminary data suggest that the compound may intercalate with DNA, affecting transcription and replication processes critical for cancer cell survival .
Study on Antitumor Activity
In a recent study evaluating the antitumor efficacy of various pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, researchers found that compounds similar to 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo exhibited significant cytotoxicity against HCT-116 and HepG-2 cell lines. The study utilized colorimetric techniques to assess cell viability across different concentrations .
Comparative Analysis with Other Compounds
A comparative analysis revealed that while traditional chemotherapeutics like Vinblastine demonstrated IC50 values around 144 nM against HepG-2 cells, the novel derivatives showed enhanced potency. This highlights the potential for these compounds to serve as more effective alternatives or adjuncts in cancer therapy .
Q & A
Q. What computational methods predict the compound’s binding mode to A2A receptors?
- Methodological Answer : Perform homology modeling using X-ray structures of A2A receptors (PDB: 3REY). Dock the compound with AutoDock Vina, focusing on key residues (His264, Glu169). Validate with molecular dynamics simulations (100 ns) to assess binding stability .
Contradictions and Validation
Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?
Q. How to validate the role of the thiophene moiety in receptor binding?
- Methodological Answer : Synthesize analogs replacing thiophene with furan or phenyl groups. Compare binding affinities via competitive radioligand assays. A >10-fold drop in affinity for furan derivatives indicates thiophene’s critical role in π-π stacking .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
